molecular formula C19H14N2O4 B5849830 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate

3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate

Cat. No.: B5849830
M. Wt: 334.3 g/mol
InChI Key: YDPIWDQHLATGBC-UHFFFAOYSA-N
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Description

3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is an organic compound that combines a benzyl ester with a pyrazinecarboxylate moiety

Properties

IUPAC Name

(3-phenoxycarbonylphenyl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18(25-16-7-2-1-3-8-16)15-6-4-5-14(11-15)13-24-19(23)17-12-20-9-10-21-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPIWDQHLATGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 3-(phenoxycarbonyl)benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrazine derivatives.

Scientific Research Applications

3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine moiety is known to interact with nucleic acids and proteins, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-pyrazinecarboxylic acid: A simpler derivative with similar biological activities.

    3-(phenoxycarbonyl)benzyl alcohol: A precursor in the synthesis of the target compound.

    Phenazine derivatives: Known for their antimicrobial and antitumor activities.

Uniqueness

3-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is unique due to its combination of a benzyl ester and a pyrazinecarboxylate moiety, which imparts distinct chemical and biological properties

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